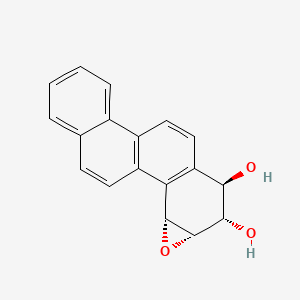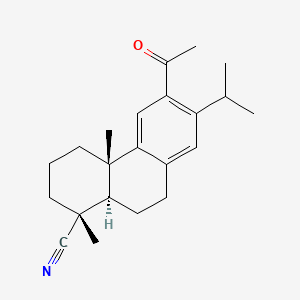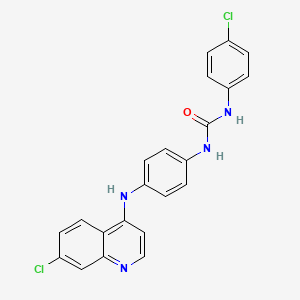
Urea, N-(4-chlorophenyl)-N'-(4-((7-chloro-4-quinolinyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- is a complex organic compound that features a urea backbone substituted with chlorophenyl and quinolinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Intermediate Amines: The synthesis begins with the preparation of 4-chloroaniline and 7-chloro-4-quinolineamine.
Coupling Reaction: These intermediates are then coupled using a urea derivative under controlled conditions. The reaction often requires a catalyst such as palladium on carbon (Pd/C) and is carried out in an inert atmosphere to prevent oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under optimized conditions to maximize yield.
Continuous Flow Processes: These processes enhance efficiency and consistency in product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
- **Enzyme Inhibition
属性
CAS 编号 |
130292-77-2 |
|---|---|
分子式 |
C22H16Cl2N4O |
分子量 |
423.3 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[4-[(7-chloroquinolin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H16Cl2N4O/c23-14-1-4-17(5-2-14)27-22(29)28-18-8-6-16(7-9-18)26-20-11-12-25-21-13-15(24)3-10-19(20)21/h1-13H,(H,25,26)(H2,27,28,29) |
InChI 键 |
IQXXLOCPVIVVRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)NC(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


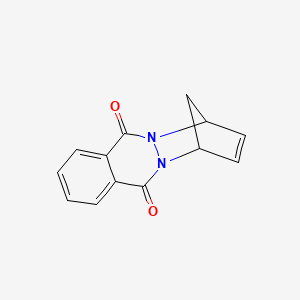
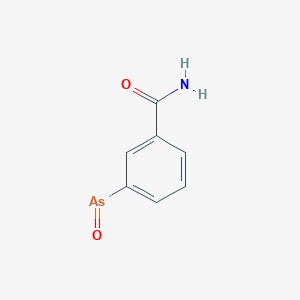
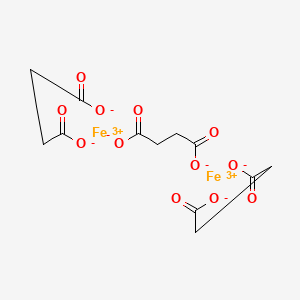
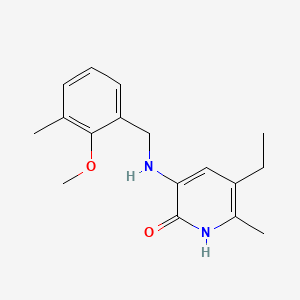
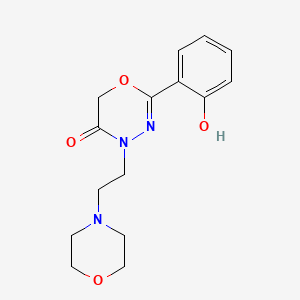
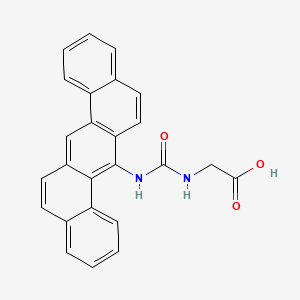
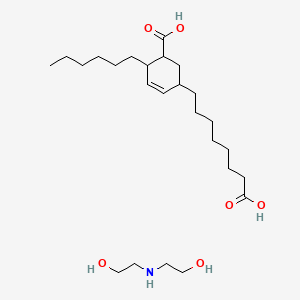

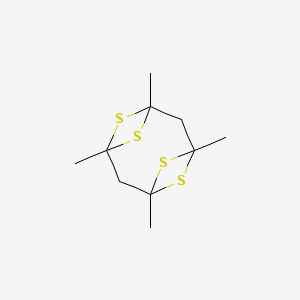
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

